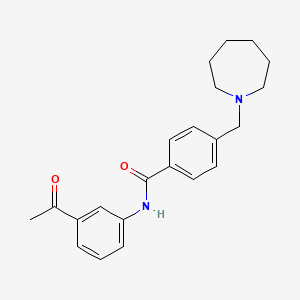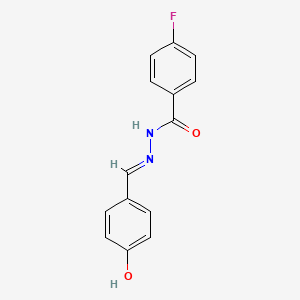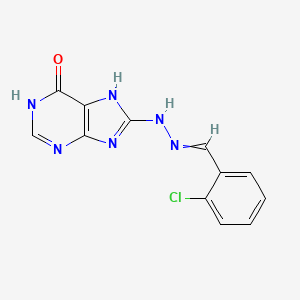![molecular formula C17H18Cl4N2O2S B5976860 1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)
1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer and is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis. CP-55940 has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation.
作用机制
CP-55940 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. It has been shown to have a high affinity for these receptors and acts as a partial agonist, meaning that it binds to the receptor and activates it to a lesser degree than 1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride. CP-55940 also inhibits the reuptake of the neurotransmitter anandamide, which is involved in pain sensation and mood regulation.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have effects on appetite and food intake, as well as on mood and anxiety.
实验室实验的优点和局限性
CP-55940 has several advantages for lab experiments, including its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize. However, CP-55940 has limitations, including its partial agonist activity, which can make it difficult to interpret results in some experiments. In addition, its effects can be influenced by factors such as dose, route of administration, and the presence of other compounds.
未来方向
There are several potential future directions for research on CP-55940, including its potential as a treatment for chronic pain conditions, such as fibromyalgia and multiple sclerosis. It may also have potential as a treatment for inflammation and neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the mechanisms of action of CP-55940 and its effects on various physiological processes, as well as to develop more selective compounds that can target specific receptors in the endocannabinoid system.
合成方法
The synthesis of CP-55940 involves several steps, including the reaction of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorobenzyl)piperazine, followed by the reaction of 1-(4-chlorobenzyl)piperazine with 2,5-dichlorobenzenesulfonyl chloride to form 1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of CP-55940.
科学研究应用
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic properties in animal models of neuropathic pain and has been suggested as a potential treatment for chronic pain conditions, such as fibromyalgia and multiple sclerosis. CP-55940 has also been studied for its anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, CP-55940 has been investigated for its potential neuroprotective effects and has been suggested as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2,5-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2S.ClH/c18-14-3-1-13(2-4-14)12-21-7-9-22(10-8-21)25(23,24)17-11-15(19)5-6-16(17)20;/h1-6,11H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHVUJOIZMUXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorophenyl)sulfonylpiperazine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)

![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)


![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![1-(2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5976837.png)

![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![methyl 5-ethyl-2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5976863.png)